N-cyclohexyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-cyclohexyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their various biological activities.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-cyclohexyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. In addition, this compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to possess various biological activities, which makes it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of N-cyclohexyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One area of research is the development of novel derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its biological activities.
Synthesis Methods
The synthesis of N-cyclohexyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-cyclohexyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, this compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-cyclohexyl-4-iodo-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O/c1-15-10(9(12)7-13-15)11(16)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWIAMRWVUQBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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